N1-(2-(Dicyclohexylphosphino)benzyl)-N2-(2,6-diisopropylphenyl)ethane-1,2-diamine
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Overview
Description
N1-(2-(Dicyclohexylphosphino)benzyl)-N2-(2,6-diisopropylphenyl)ethane-1,2-diamine is a complex organic compound known for its unique structure and properties. This compound is often used as a ligand in coordination chemistry, particularly in the formation of metal complexes. Its structure includes a phosphine group and a diamine group, which contribute to its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Dicyclohexylphosphino)benzyl)-N2-(2,6-diisopropylphenyl)ethane-1,2-diamine typically involves multiple steps. One common method includes the reaction of 2-(Dicyclohexylphosphino)benzyl chloride with N2-(2,6-diisopropylphenyl)ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(Dicyclohexylphosphino)benzyl)-N2-(2,6-diisopropylphenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of metal catalysts.
Substitution: The diamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while substitution reactions can yield a variety of substituted diamine derivatives.
Scientific Research Applications
N1-(2-(Dicyclohexylphosphino)benzyl)-N2-(2,6-diisopropylphenyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are important in catalysis and materials science.
Biology: Investigated for its potential use in biological systems, particularly in the study of enzyme mimetics and inhibitors.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-(Dicyclohexylphosphino)benzyl)-N2-(2,6-diisopropylphenyl)ethane-1,2-diamine involves its ability to coordinate with metal ions through its phosphine and diamine groups. This coordination can stabilize metal centers and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific metal complex and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(2,6-diisopropylphenyl)ethylenediamine: Similar in structure but lacks the phosphine group.
1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Contains a different ligand structure but shares similar applications in catalysis.
Uniqueness
N1-(2-(Dicyclohexylphosphino)benzyl)-N2-(2,6-diisopropylphenyl)ethane-1,2-diamine is unique due to the presence of both phosphine and diamine groups, which provide a versatile coordination environment for metal ions. This dual functionality enhances its effectiveness in catalytic applications compared to similar compounds that lack one of these groups.
Properties
Molecular Formula |
C33H51N2P |
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Molecular Weight |
506.7 g/mol |
IUPAC Name |
N-[(2-dicyclohexylphosphanylphenyl)methyl]-N'-[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C33H51N2P/c1-25(2)30-19-13-20-31(26(3)4)33(30)35-23-22-34-24-27-14-11-12-21-32(27)36(28-15-7-5-8-16-28)29-17-9-6-10-18-29/h11-14,19-21,25-26,28-29,34-35H,5-10,15-18,22-24H2,1-4H3 |
InChI Key |
YOKUVKYXJUJNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NCCNCC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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